molecular formula C24H24ClN3O3 B2498065 3-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 941953-87-3

3-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2498065
CAS RN: 941953-87-3
M. Wt: 437.92
InChI Key: WINRXOIUOBIULM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications

Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved through Mannich reactions. These compounds find applications across various disease states, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, piperazine derivatives are explored for potential treatments related to Parkinson’s and Alzheimer’s diseases, as well as in known antibiotic drugs .

Synthesis and Characterization

The title compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is synthesized via a four-step protocol. The 1,2,4-triazole derivative is prepared using a simple and efficient procedure. The product’s structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .

Antibacterial Activity

This novel Mannich derivative exhibits promising antibacterial activity. Further studies could explore its efficacy against specific bacterial strains and potential mechanisms of action. Investigating its impact on bacterial cell membranes, enzymes, or DNA replication could provide valuable insights .

Nonlinear Optics

While not directly mentioned for this compound, similar piperazine-containing molecules have been studied for their nonlinear optical properties. The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, for instance, has shown potential applications in nonlinear optics, particularly in second and third harmonic generation. Its static and dynamic polarizability surpasses that of urea .

Future Research Directions

Researchers may explore the compound’s interactions with specific biological targets, such as receptors or enzymes. Additionally, investigating its pharmacological effects, toxicity profile, and potential therapeutic applications could yield valuable insights. Collaborations between organic chemists, pharmacologists, and computational biologists may help uncover novel uses for this compound .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-14(2)13-28-20-10-9-17(12-16(20)8-11-21(28)29)26-24(30)22-15(3)31-27-23(22)18-6-4-5-7-19(18)25/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINRXOIUOBIULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)CC4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide

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